![molecular formula C17H26N2O3 B4671976 N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide](/img/structure/B4671976.png)
N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
Übersicht
Beschreibung
N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research and development.
Wirkmechanismus
N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide acts as a selective antagonist of the glycine site on the NMDA receptor, which enhances the inhibitory effects of glycine on the receptor. This leads to a reduction in the activity of the receptor, which has been shown to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been found to have a number of biochemical and physiological effects, including improving synaptic plasticity, reducing oxidative stress, and modulating the activity of various neurotransmitter systems. These effects have been shown to improve cognitive function and reduce the symptoms of neurological disorders in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide in lab experiments is that it has a unique mechanism of action that makes it a promising candidate for further research and development. However, one limitation is that its efficacy in humans has not yet been fully established, and more research is needed to determine its safety and effectiveness.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide, including exploring its potential use in treating other neurological disorders, such as depression and anxiety. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy in humans. Finally, more research is needed to identify potential drug interactions and side effects associated with N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to have a unique mechanism of action that involves modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c20-15(18-12-6-2-1-3-7-12)10-11-19-16(21)13-8-4-5-9-14(13)17(19)22/h12-14H,1-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLQUXXKAQBKFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3CCCCC3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.